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molecular formula C19H19N3O2 B8316935 2-(3-methoxyphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one

2-(3-methoxyphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one

Cat. No. B8316935
M. Wt: 321.4 g/mol
InChI Key: FBZYXJFSSUBCKL-UHFFFAOYSA-N
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Patent
US06479499B1

Procedure details

According to the preparation of 42, 26 (1.0 g, 4.9 mmol) and 3-methoxybenzaldehyde (34) (0.7 g, 4.9 mmol) were used to afford 56 (0.6 g, 40.0%) as pale yellow prism crystals.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Yield
40%

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1C1NC(=O)C2C(=CC=CC=2)N=1.[NH2:20][C:21]1[CH:29]=[CH:28][C:27]([N:30]2[CH2:34][CH2:33][CH2:32][CH2:31]2)=[CH:26][C:22]=1[C:23]([NH2:25])=[O:24].[CH3:35][O:36][C:37]1[CH:38]=[C:39]([CH:42]=[CH:43][CH:44]=1)[CH:40]=O>>[CH3:35][O:36][C:37]1[CH:38]=[C:39]([C:40]2[NH:25][C:23](=[O:24])[C:22]3[C:21](=[CH:29][CH:28]=[C:27]([N:30]4[CH2:34][CH2:33][CH2:32][CH2:31]4)[CH:26]=3)[N:20]=2)[CH:42]=[CH:43][CH:44]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1)N1CCCC1
Name
Quantity
0.7 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(N1)=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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